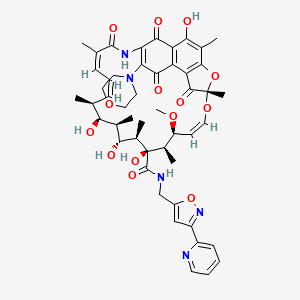
Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C7H12O4 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran derivatives with appropriate reagents to introduce the hydroxyl and ester functional groups. For example, the hydroxyl group can be introduced via hydrolysis, while the ester group can be formed through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate may involve large-scale esterification processes. These processes typically use catalysts to enhance reaction rates and achieve higher yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester functional groups allow it to participate in various biochemical reactions. These interactions can influence enzyme activity, signal transduction pathways, and other cellular processes.
Comparación Con Compuestos Similares
- Methyl tetrahydro-2H-pyran-4-carboxylate
- Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate
Comparison: Methyl 3-hydroxytetrahydro-2H-pyran-4-carboxylate is unique due to the position of the hydroxyl group on the third carbon atom. This structural difference can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C7H12O4 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl 3-hydroxyoxane-4-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)5-2-3-11-4-6(5)8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
BGIAHZYXLDZSGH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCOCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)




![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)
![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)


![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

